

Quantitative Estimation of Dehydroxy Bromocelecoxib by a Stability-Indicating UPLC Method

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Compound of Interest

Compound Name: Dehydroxy Bromocelecoxib

Cat. No.: B13437612

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Abstract

This application note details a robust, sensitive, and rapid stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative determination of **Dehydroxy Bromocelecoxib**, a potential impurity or related substance of Celecoxib. The method leverages the power of UPLC technology, which utilizes sub-2 μm particle columns to achieve superior resolution, higher sensitivity, and significantly shorter run times compared to conventional HPLC methods.[1] The protocol herein is developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose in a regulated laboratory environment.[2][3] This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering the scientific rationale, detailed experimental protocols, and complete validation data.

Scientific Rationale and Method Principle

The accurate quantification of impurities in Active Pharmaceutical Ingredients (APIs) is a critical requirement for ensuring the safety and efficacy of pharmaceutical products. **Dehydroxy**

Bromocelecoxib, as a related substance to the COX-2 inhibitor Celecoxib, requires a precise analytical method for its control.

This method is based on reversed-phase UPLC, a cornerstone of modern pharmaceutical analysis. The fundamental principle involves the partitioning of the analyte between a non-polar stationary phase (a C18 column with sub-2 μm particles) and a polar mobile phase. The choice of a sub-2 μm particle column is deliberate; it dramatically increases column efficiency, leading to sharper peaks, better resolution from the parent API and other impurities, and enhanced sensitivity.^{[1][4]}

A gradient elution is employed to ensure that both early-eluting polar compounds and late-eluting non-polar compounds are eluted as sharp, symmetrical peaks within a minimal timeframe. The mobile phase consists of an aqueous buffer and an organic modifier (acetonitrile). The buffer's pH is controlled to maintain the analytes in a consistent, non-ionized state, which is crucial for reproducible retention times and optimal peak shape. Detection is performed using a Photo Diode Array (PDA) detector, allowing for spectral analysis to confirm peak purity and identity.

Instrumentation, Materials, and Reagents

Instrumentation

- UPLC System: A Waters ACQUITY UPLC™ system or equivalent, equipped with a binary solvent manager, sample manager, column heater, and a Photo Diode Array (PDA) detector.
- Data Acquisition Software: Empower™ 3 or equivalent chromatography data software.
- Analytical Balance: Mettler Toledo or equivalent (5-decimal place readability).
- pH Meter: Calibrated pH meter.
- Ultrasonic Bath: For degassing solvents and dissolving samples.
- Vortex Mixer.

Chemicals and Reagents

- **Dehydroxy Bromocelecoxib** Reference Standard (Purity $\geq 99.5\%$)

- Celecoxib API
- Acetonitrile (UPLC or Gradient Grade)
- Ammonium Acetate (Analytical Grade)
- Formic Acid (Analytical Grade)
- Water (Milli-Q® or equivalent UPLC-grade)
- Hydrochloric Acid, Sodium Hydroxide, Hydrogen Peroxide (for forced degradation studies)

Chromatographic Column

- Column: ACQUITY UPLC® BEH C18, 1.7 μm , 2.1 x 100 mm
- Rationale for Selection: The Ethylene Bridged Hybrid (BEH) particle technology provides excellent stability across a wide pH range and superior peak shape for basic compounds. The 1.7 μm particle size is the cornerstone of UPLC, delivering high efficiency and speed.[4]

Detailed Experimental Protocol

Preparation of Solutions

- Mobile Phase A (Aqueous): Prepare a 10mM Ammonium Acetate solution in UPLC-grade water. Adjust the pH to 4.5 using dilute Formic Acid. Filter through a 0.22 μm nylon filter before use.
- Mobile Phase B (Organic): Acetonitrile (100%).
- Diluent: Prepare a mixture of Mobile Phase A and Mobile B in a 50:50 (v/v) ratio.

Preparation of Standard Solutions

- Standard Stock Solution (approx. 100 $\mu\text{g}/\text{mL}$): Accurately weigh about 10 mg of **Dehydroxy Bromocelecoxib** reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate for 5 minutes to ensure complete dissolution.

- Working Standard Solutions (for Linearity): Prepare a series of working standard solutions by serially diluting the Standard Stock Solution with the diluent to achieve concentrations ranging from the Limit of Quantitation (LOQ) to 200% of the target concentration (e.g., 0.1, 0.5, 1.0, 2.0, 5.0, 10.0 µg/mL).

Preparation of Sample Solution

- Sample Solution (for Assay of Impurity in Celecoxib): Accurately weigh about 50 mg of Celecoxib API into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. This yields a concentration of 1000 µg/mL of the main API. Any **Dehydroxy Bromocelecoxib** present will be quantified against the standard curve.

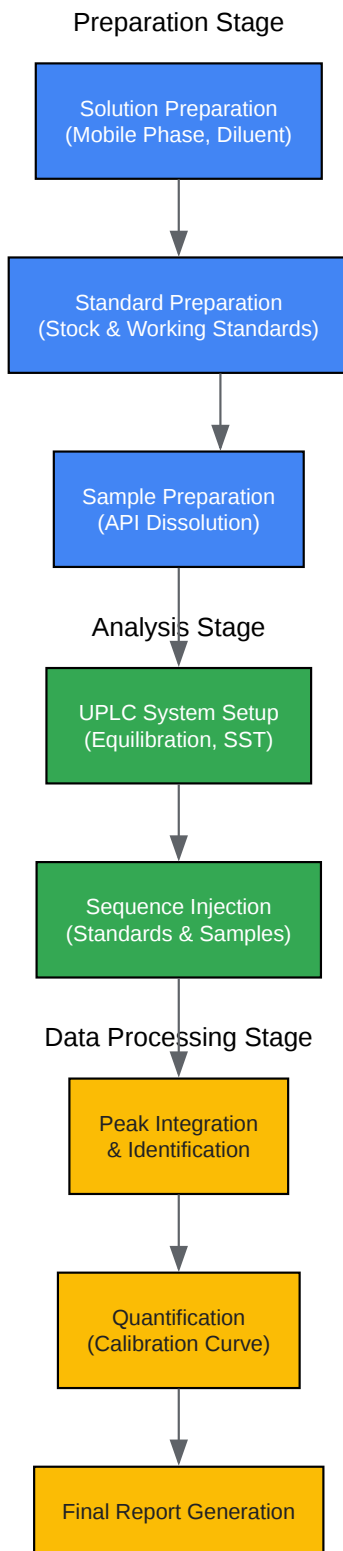
UPLC Chromatographic Conditions

The instrumental parameters are summarized in the table below.

Parameter	Condition
Column	ACQUITY UPLC® BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A	10mM Ammonium Acetate, pH 4.5
Mobile Phase B	Acetonitrile
Flow Rate	0.4 mL/min
Gradient Program	Time(min) / %B: 0/20, 1/20, 7/80, 8/80, 8.1/20, 10/20
Column Temperature	40 °C
Sample Temperature	10 °C
Injection Volume	2.0 µL
Detection	PDA Detector, Wavelength: 254 nm
Run Time	10 minutes

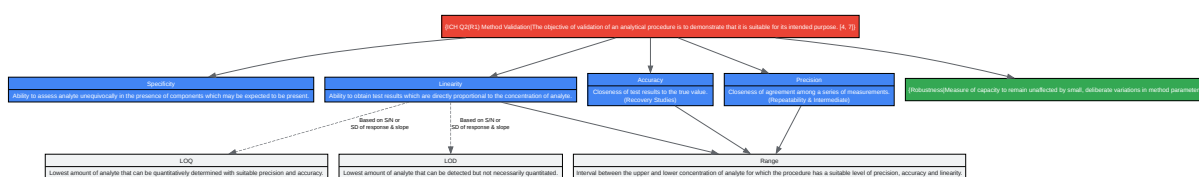
UPLC System Workflow and Validation Logic

The following diagrams illustrate the overall experimental workflow and the logical framework for method validation as mandated by regulatory guidelines.



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Caption: High-level workflow for the UPLC analysis of **Dehydroxy Bromocelcoxib**.



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Caption: Logical relationship of validation parameters based on ICH Q2(R1) guidelines.

Method Validation

The developed UPLC method was rigorously validated according to ICH Q2(R1) guidelines.[2]

System Suitability

Before sample analysis, the chromatographic system's performance was verified. Six replicate injections of a standard solution (e.g., 2.0 µg/mL) were made.

Parameter	Acceptance Criteria
Tailing Factor (T)	≤ 2.0
Theoretical Plates (N)	> 2000
%RSD of Peak Area	$\leq 2.0\%$
%RSD of Retention Time	$\leq 1.0\%$

Specificity (Forced Degradation)

Specificity is the ability to assess the analyte in the presence of other components like the main API, excipients, or degradation products.[3] Forced degradation studies were conducted on a spiked sample of Celecoxib with **Dehydroxy Bromocelecoxib**.

- Acid/Base Hydrolysis: 1N HCl / 1N NaOH at 60°C for 2 hours.
- Oxidative Degradation: 3% H₂O₂ at room temperature for 4 hours.
- Thermal Degradation: 105°C for 24 hours.
- Photolytic Degradation: UV light (254 nm) for 24 hours. Result: In all conditions, the **Dehydroxy Bromocelecoxib** peak was well-resolved from the main Celecoxib peak and any degradation products, with no co-eluting peaks observed (peak purity > 99.9%).

Linearity

The linearity was evaluated by analyzing six concentrations of **Dehydroxy Bromocelecoxib** from the LOQ to 200% of the target level. A calibration curve was plotted of peak area versus concentration.

Parameter	Result	Acceptance Criteria
Range Studied (µg/mL)	0.1 - 10.0	-
Correlation Coefficient (r ²)	0.9998	≥ 0.999
Y-intercept	Minimal	Close to zero

Accuracy (% Recovery)

Accuracy was determined by spiking a known amount of **Dehydroxy Bromocelastrin** standard into a sample solution at three concentration levels (50%, 100%, and 150% of the target concentration). Each level was prepared in triplicate.

Level	Amount Spiked (µg/mL)	Mean Recovery (%)	%RSD	Acceptance Criteria (%)
50%	1.0	101.2	0.8	98.0 - 102.0
100%	2.0	99.8	0.5	98.0 - 102.0
150%	3.0	100.5	0.6	98.0 - 102.0

Precision

- Repeatability (Intra-day Precision): Six separate sample preparations were analyzed on the same day.
- Intermediate Precision (Inter-day Ruggedness): The analysis was repeated by a different analyst on a different day using a different UPLC system.

Precision Type	%RSD of Results	Acceptance Criteria
Repeatability	0.9%	≤ 2.0%
Intermediate Precision	1.3%	≤ 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio (S/N) method.

- LOD: Determined at an S/N ratio of approximately 3:1.
- LOQ: Determined at an S/N ratio of approximately 10:1, with acceptable precision (%RSD ≤ 10%).

Parameter	Result (µg/mL)
LOD	0.03
LOQ	0.10

Robustness

The method's robustness was evaluated by making small, deliberate changes to the chromatographic conditions. System suitability parameters were checked for each condition.

Parameter Changed	Result
Flow Rate (± 0.04 mL/min)	No significant change in resolution.
Column Temperature (± 2 °C)	Minor shift in retention time, SST passed.
Mobile Phase A pH (± 0.2 units)	Minor shift in retention time, SST passed.

Conclusion

The stability-indicating UPLC method described in this application note is rapid, specific, accurate, precise, and robust for the quantitative estimation of **Dehydroxy Bromocelecoxib**. The method's total run time of 10 minutes allows for high throughput analysis. The validation results confirm that the method is suitable for its intended purpose, including routine quality control analysis of Celecoxib API and monitoring of impurity levels in stability studies, fully complying with the stringent requirements of the ICH guidelines.[5]

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